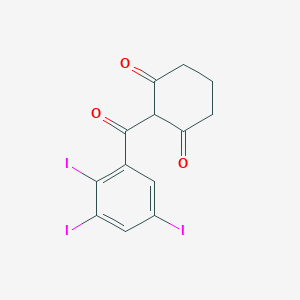![molecular formula C10H16O3 B14390176 1,4-Dioxaspiro[4.7]dodecan-6-one CAS No. 89874-33-9](/img/structure/B14390176.png)
1,4-Dioxaspiro[4.7]dodecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.7]dodecan-6-one is a chemical compound with the molecular formula C12H20O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.7]dodecan-6-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the spiro compound .
Industrial Production Methods: While specific industrial production methods for 1,4-Dioxaspiro[4This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxaspiro[4.7]dodecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.7]dodecan-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.7]dodecan-6-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. These interactions may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.5]decan-6-one: This compound has a similar spiro structure but with a different ring size.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with a different ring configuration.
Uniqueness: 1,4-Dioxaspiro[4.7]dodecan-6-one is unique due to its specific ring size and the presence of two oxygen atoms in the spiro structure. This gives it distinct chemical and physical properties compared to other spiro compounds .
Eigenschaften
CAS-Nummer |
89874-33-9 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.7]dodecan-6-one |
InChI |
InChI=1S/C10H16O3/c11-9-5-3-1-2-4-6-10(9)12-7-8-13-10/h1-8H2 |
InChI-Schlüssel |
IRSHQOIUDVCAQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(C(=O)CC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


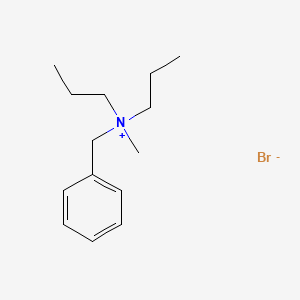

![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
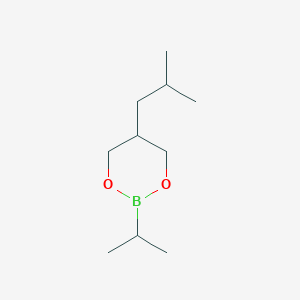
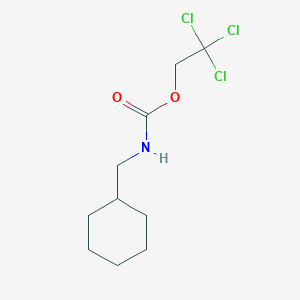

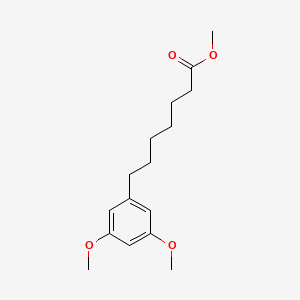
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
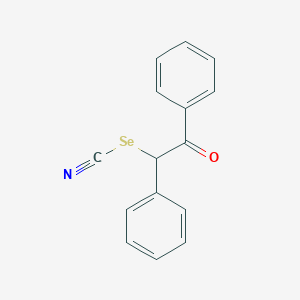
![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
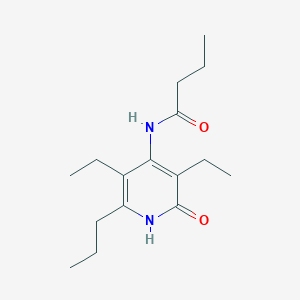
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
